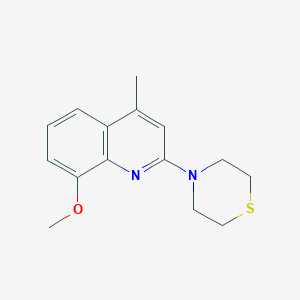
8-methoxy-4-methyl-2-(4-thiomorpholinyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-4-methyl-2-(4-thiomorpholinyl)quinoline, also known as 4-Methyl-N-(4-morpholinyl)-8-methoxyquinoline-2-carbothioamide (MMQ), is a quinoline derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of MMQ is not fully understood, but studies have suggested that it may act through multiple pathways. MMQ has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. MMQ has also been shown to inhibit the production of reactive oxygen species and increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects. Additionally, MMQ has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
MMQ has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotection against oxidative stress and glutamate-induced toxicity, and inhibition of bacterial growth. MMQ has also been shown to decrease the levels of inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMQ has several advantages for lab experiments, including its high yield and purity after synthesis, as well as its potent anticancer, neuroprotective, and antimicrobial activity. However, MMQ also has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
There are several future directions for MMQ research, including investigating its potential in combination therapy with other anticancer drugs, exploring its mechanism of action in more detail, and evaluating its efficacy in animal models of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of MMQ and to evaluate its safety profile in vivo.
Conclusion
In conclusion, MMQ is a quinoline derivative that has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. MMQ has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of MMQ and its applications in various fields.
Métodos De Síntesis
MMQ has been synthesized using various methods, including the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with morpholine and thiourea in the presence of acetic acid and ethanol. Another method involves the reaction of 8-methoxy-4-methylquinoline-2-carbaldehyde with morpholine and ammonium thiocyanate in the presence of acetic acid and ethanol. Both methods have resulted in the synthesis of MMQ with high yields and purity.
Aplicaciones Científicas De Investigación
MMQ has shown potential in various scientific research applications, including cancer research, neuroprotection, and antimicrobial activity. Studies have shown that MMQ has potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. MMQ has also been shown to have neuroprotective effects against oxidative stress and glutamate-induced toxicity in neuronal cells. Furthermore, MMQ has exhibited antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
4-(8-methoxy-4-methylquinolin-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-10-14(17-6-8-19-9-7-17)16-15-12(11)4-3-5-13(15)18-2/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVSDHISMCBMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

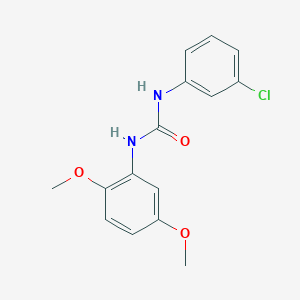
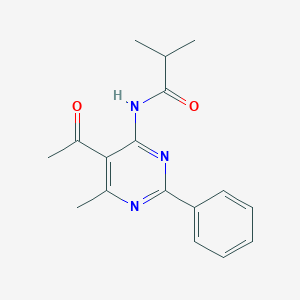

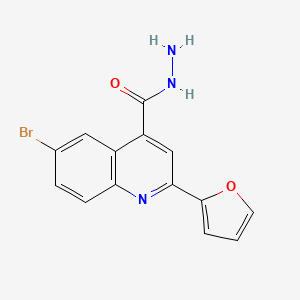
![N-(4-acetylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711661.png)
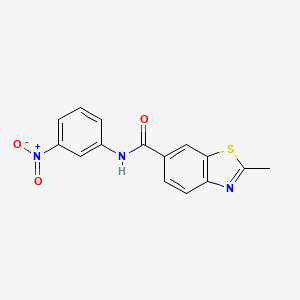
![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5711678.png)
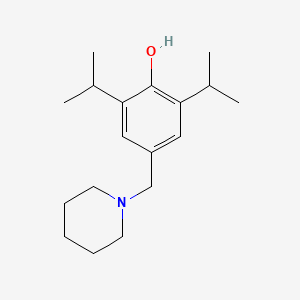
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711699.png)
![3'-(cyclopentylideneamino)-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5711701.png)
![2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5711707.png)

![4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5711735.png)
![2-cyano-2-[(2-oxo-2-phenylethoxy)imino]-N-phenylacetamide](/img/structure/B5711740.png)